molecular formula C17H19NO4S B413068 Ethyl 2-(2-furoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 312949-31-8

Ethyl 2-(2-furoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B413068
CAS No.: 312949-31-8
M. Wt: 333.4g/mol
InChI Key: MLKCCRLVVPXZAN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-furoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been utilized as a precursor for synthesizing a variety of bioactive compounds. For instance, it was transformed into ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and further reacted to yield compounds with potential antimicrobial and anti-inflammatory properties. These compounds, upon treatment with hydrazine hydrate and aromatic aldehydes, produced Schiff bases that exhibited promising biological activities (Narayana et al., 2006).

Photophysical and Singlet Oxygen Activation Properties

The photochemical behavior of ethyl 2-iodothiazole-5-carboxylate, a structurally similar compound, when reacted with ethylene, has been studied for its photophysical properties and its ability to act as a singlet-oxygen sensitizer. This research has implications for the development of new materials with specific light-absorption and emission characteristics, potentially useful in photodynamic therapy or organic photovoltaics (Amati et al., 2010).

Synthesis of Fused and Polyfunctional Substituted Thiophenes

The key intermediate ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate has been synthesized and reacted with various reagents to afford different fused and polyfunctional substituted thiophenes. These newly synthesized compounds were evaluated for their antimicrobial activities, highlighting the compound's potential in creating new antimicrobial agents (Abu‐Hashem et al., 2011).

Antiinflammatory Activity of Thienopyrimidine Derivatives

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was also used to synthesize thienopyrimidine derivatives. These derivatives were evaluated for their anti-inflammatory activity, with certain compounds showing significant efficacy. This suggests the potential for developing new anti-inflammatory drugs based on the thienopyrimidine scaffold (El-kerdawy et al., 1996).

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-21-17(20)14-11-7-6-10(2)9-13(11)23-16(14)18-15(19)12-5-4-8-22-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKCCRLVVPXZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119378
Record name Ethyl 2-[(2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312949-31-8
Record name Ethyl 2-[(2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312949-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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